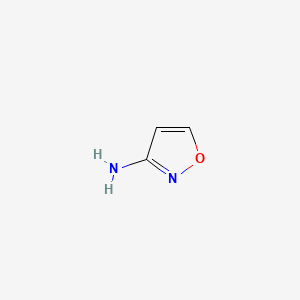

3-Isoxazolamine

Descripción

Significance in Heterocyclic Compound Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to medicinal chemistry and materials science. Among these, the isoxazole (B147169) ring system, a five-membered ring with adjacent nitrogen and oxygen atoms, is of particular interest. 3-Aminoisoxazole (B106053), specifically, serves as a crucial starting material and intermediate in the synthesis of a wide range of more complex heterocyclic systems.

The presence of the amino group at the 3-position of the isoxazole ring imparts a unique reactivity profile. This amino group can act as a nucleophile, allowing for a variety of chemical transformations and the introduction of diverse functional groups. This versatility makes 3-aminoisoxazole a key player in the construction of novel molecular architectures with potential applications in various scientific domains. researchgate.netrsc.org

Several synthetic methodologies have been developed to produce 3-aminoisoxazole and its derivatives. These include the reaction of β-ketonitriles with hydroxylamine (B1172632) and a one-pot, three-component coupling of β-oxo dithioesters, amines, and hydroxylamine. nih.govresearchgate.net A notable two-step procedure involves the addition-elimination of amines on 3-bromoisoxazolines followed by an oxidation step to yield 3-aminoisoxazoles in high yields. acs.orgacs.orgnih.gov These synthetic routes provide chemists with reliable methods to access this important heterocyclic core.

Overview of Academic Research Perspectives on 3-Aminoisoxazole

The academic interest in 3-aminoisoxazole spans several disciplines, highlighting its multifaceted nature.

Medicinal Chemistry: A significant portion of research focuses on the role of 3-aminoisoxazole as a pharmacophore in the design of new therapeutic agents. The isoxazole moiety is present in numerous commercially available drugs. rsc.orgresearchgate.net Research has shown that derivatives of 3-aminoisoxazole exhibit a broad spectrum of biological activities. For instance, aminoisoxazole derivatives have been identified as potent inhibitors of Tryptophan 2,3-dioxygenase 2 (TDO2), an enzyme implicated in cancer. nih.govacs.org The amino group and the isoxazole ring are both considered crucial for this inhibitory activity. nih.gov Furthermore, some aminoisoxazole-based compounds have been found to modulate TRPM8 channels, suggesting potential applications in analgesia. nih.gov The compound is also a key intermediate in the synthesis of sulfonamides, which are known for their antibacterial properties. google.com

Prebiotic Chemistry and the Origin of Life: In a fascinating intersection of chemistry and astrobiology, 3-aminoisoxazole has been proposed as a key precursor in the prebiotic synthesis of ribonucleotides, the building blocks of RNA. mdpi.comuni-hannover.de This "RNA-world" hypothesis suggests that RNA, or a similar molecule, was the primary form of genetic material before the evolution of DNA. The potential for 3-aminoisoxazole to form under prebiotic conditions and subsequently rearrange to form nucleosides like cytidine (B196190) and uridine (B1682114) lends significant weight to this theory. researchgate.net The recent spectroscopic characterization of 3-aminoisoxazole is aimed at facilitating its detection in the interstellar medium, which would provide crucial evidence for the exogenous delivery of life's building blocks to early Earth. mdpi.comuni-hannover.de

Organic Synthesis and Methodology Development: From a synthetic chemistry standpoint, 3-aminoisoxazole continues to be a target and a tool for the development of new reaction methodologies. Researchers are constantly exploring more efficient and environmentally benign ways to synthesize this compound and its derivatives. nih.gov The reactivity of the 3-aminoisoxazole core is also being exploited to create complex molecular structures and libraries of compounds for high-throughput screening in drug discovery programs. acs.orgacs.orgnih.gov

Interactive Data Table: Properties of 3-Aminoisoxazole

| Property | Value |

| Molecular Formula | C₃H₄N₂O |

| Molecular Weight | 84.08 g/mol |

| CAS Number | 1750-42-1 |

| Boiling Point | 226-228 °C |

| Density | 1.138 g/mL at 25 °C |

| Refractive Index | n20/D 1.511 |

Note: The physical properties listed are based on available literature and may vary slightly. sigmaaldrich.com

Structure

3D Structure

Propiedades

IUPAC Name |

1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c4-3-1-2-6-5-3/h1-2H,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFWLPWDOYJEAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701024771 | |

| Record name | 3-Isoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1750-42-1, 147815-03-0 | |

| Record name | 3-Isoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1750-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxazolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147815030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Isoxazolamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Aminoisoxazole and Its Derivatives

Classical and Established Synthetic Routes

The foundational methods for synthesizing the 3-aminoisoxazole (B106053) scaffold have been well-established over the years. These classical routes often involve cyclocondensation reactions and serve as the basis for many modern synthetic strategies.

Cyclocondensation Reactions with Hydroxylamine (B1172632)

A cornerstone in the synthesis of isoxazoles is the cyclocondensation reaction involving hydroxylamine or its derivatives with a 1,3-dicarbonyl compound or its equivalent. This approach is widely utilized for the preparation of 3-aminoisoxazoles.

A common and direct method for the synthesis of 3-aminoisoxazoles involves the reaction of β-ketonitriles with hydroxylamine. nih.gov This reaction, typically conducted in a solvent such as aqueous ethanol (B145695), proceeds through the attack of hydroxylamine on the ketone and nitrile functionalities, leading to cyclization and the formation of the 3-aminoisoxazole ring. nih.gov The reaction of 2-substituted-3-oxoalkanonitriles with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) has been reported to yield 3-aminoisoxazoles. mdpi.com However, the cyclization of β-ketonitriles with hydroxylamine can sometimes lead to the formation of the isomeric 5-aminoisoxazoles. doi.org For instance, while 4,4-dimethyl-3-oxopentanenitrile reacts with hydroxylamine hydrochloride to produce 5-amino-3-tert-butylisoxazole, the use of a weakly basic aqueous medium can regioselectively yield 3-amino-5-tert-butylisoxazole. doi.org

The reaction conditions, including the choice of solvent and base, can significantly influence the regioselectivity of the cyclization, determining whether the 3-amino or 5-amino isomer is formed. mdpi.comdoi.org Spectroscopic techniques, such as 1H-NMR, are crucial for distinguishing between the two isomers, as the chemical shift of the H-4 proton of the isoxazole (B147169) ring differs for each. mdpi.com

Table 1: Synthesis of 3-Aminoisoxazoles from β-Ketonitriles

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| β-Ketonitriles | Hydroxylamine, aq. Ethanol | 3-Aminoisoxazoles | nih.gov |

| 2-Substituted-3-oxoalkanonitriles | Hydroxylamine hydrochloride, Sodium acetate | 3-Aminoisoxazoles | mdpi.com |

A highly regioselective, one-pot, three-component synthesis of 5-substituted 3-aminoisoxazoles has been developed through the cyclocondensation of β-oxo dithioesters, various amines (cycloalkyl, alkyl, or aryl), and hydroxylamine. researchgate.netresearchgate.net This reaction is typically carried out in refluxing ethanol without the need for a catalyst. researchgate.net The process involves the in situ formation of a β-oxothioamide intermediate from the reaction of the β-oxo dithioester and the amine. researchgate.netresearchgate.net Subsequently, hydroxylamine attacks this intermediate, leading to intramolecular cyclization with the oxo group and dehydration to afford the final 3-aminoisoxazole product as a single regioisomer in good yields. researchgate.netresearchgate.net This method provides a straightforward and efficient route to a range of previously hard-to-access 3-amino-5-substituted isoxazoles. researchgate.net The mechanism of this reaction has been experimentally established and aligns with the principles of Hard and Soft Acid and Base (HSAB) theory. researchgate.net

It is worth noting that the reaction of β-oxodithioesters with hydroxylamine can also lead to different products depending on the reaction conditions. For example, in ethanol at room temperature, β-ketonitriles can be formed, while heating the mixture in acetic acid can produce 3-methylthio-isoxazoles. acs.org

Table 2: Three-Component Synthesis of 5-Substituted 3-Aminoisoxazoles

| Component 1 | Component 2 | Component 3 | Solvent | Key Intermediate | Product | References |

|---|

An innovative process for producing 3-aminoisoxazole involves the reaction of cyanoacetylene (B89716) with an alkanone oxime, followed by hydrolysis and ring-closure under acidic conditions. google.com This two-step method utilizes readily available starting materials and provides high yields of the target compound with minimal by-products. google.com

The first step is the reaction of cyanoacetylene with an alkanone oxime, such as acetone (B3395972) oxime or cyclohexanone (B45756) oxime, in the presence of a base. google.com This reaction forms a novel intermediate, an alkylideneaminoxyacrylonitrile. google.com In the second step, this intermediate undergoes hydrolysis and subsequent ring-closure in an acidic environment at temperatures ranging from -10 to 100 °C to yield 3-aminoisoxazole. google.com The use of cyclohexanone oxime has been noted as particularly advantageous due to its commercial availability and the high yield of the final product. google.com

Table 3: Synthesis of 3-Aminoisoxazole from Cyanoacetylene and Alkanone Oximes

| Reactant 1 | Reactant 2 | Conditions (Step 1) | Intermediate | Conditions (Step 2) | Product | Reference |

|---|

The reaction of cyanoacetylene with hydroxylamine is a direct route to 3-aminoisoxazole. uni-muenchen.deresearchgate.net The regioselectivity and efficiency of this reaction are highly dependent on the pH of the reaction medium. google.comprepp.in

Studies have shown that the reaction proceeds efficiently under slightly basic conditions. For instance, reacting cyanoacetylene with hydroxylamine at a pH of around 10 can produce 3-aminoisoxazole. uni-muenchen.de Similarly, a process for preparing cyanoacetylene itself involves the reaction of propargyl aldehyde with hydroxylamine in a pH range of 5-9. google.com The optimal pH for the reaction of aldehydes with hydroxylamine to form oximes is generally considered to be around 4-5, as this maintains hydroxylamine in its active nucleophilic form. prepp.in At a very low pH (e.g., 1), hydroxylamine becomes protonated and less nucleophilic, while at a very high pH (e.g., 12), it may decompose. prepp.in

In the context of prebiotic chemistry, the reaction of cyanoacetylene with hydroxylamine or hydroxylurea to form 3-aminoisoxazole is considered a key step in the synthesis of pyrimidine (B1678525) ribonucleotides. uni-muenchen.demdpi.comrsc.org This reaction has been shown to be robust under various conditions, including different temperatures and reactant concentrations. uni-muenchen.de

Table 4: pH Dependence in the Synthesis of 3-Aminoisoxazole from Cyanoacetylene

| Reactants | pH Range | Outcome | Significance | References |

|---|---|---|---|---|

| Cyanoacetylene, Hydroxylamine | ~10 | Formation of 3-aminoisoxazole | Efficient synthesis under basic conditions | uni-muenchen.de |

| Propargyl aldehyde, Hydroxylamine | 5-9 | Formation of propargyl aldoxime (precursor to cyanoacetylene) | Optimal pH for oxime formation | google.com |

The reaction of α-cyanoketone derivatives with hydroxylamine is another established route for the synthesis of aminoisoxazoles. nih.govdoi.org The regiochemical outcome of this reaction, leading to either 3-aminoisoxazoles or 5-aminoisoxazoles, can be influenced by the reaction conditions. doi.org

For example, the condensation of cyanoketones with hydroxylamine has been reported to yield mixtures of 5-amino- and 3-aminoisoxazoles. doi.org However, specific conditions can be optimized to favor the formation of the 3-amino isomer. doi.org In some cases, the reaction of a cyanoketone (B1222219) derivative with hydroxylamine hydrochloride in ethanolic sodium ethoxide has been shown to furnish a pyrrolo[2,3-c]isoxazole, indicating a subsequent cyclization reaction. researchgate.net The synthesis of various aminoisoxazoles often starts from α-cyanoketones, which themselves can be prepared from the corresponding α-haloketones. sapub.org

Table 5: Synthesis of Aminoisoxazoles from Cyanoketone Derivatives

| Starting Material | Reagents | Product(s) | Notes | References |

|---|---|---|---|---|

| Cyanoketones | Hydroxylamine | Mixture of 5-amino- and 3-aminoisoxazoles | Regioselectivity can be an issue. | doi.org |

| Cyanoketone derivative | Hydroxylamine hydrochloride, Ethanolic sodium ethoxide | Pyrrolo[2,3-c]isoxazole | Involves subsequent cyclization. | researchgate.net |

Synthesis from Propiolonitrile

A notable method for the preparation of 3-aminoisoxazole involves the reaction of propiolonitrile with hydroxylamine. google.comresearchgate.net This process is typically conducted in the presence of an alkali metal hydroxide (B78521), such as sodium hydroxide. google.com The reaction proceeds by dissolving hydroxylamine hydrochloride in an aqueous solution of sodium hydroxide, which is then added to a solution of propiolonitrile in a solvent like ethanol. google.com The mixture is generally cooled with ice during the addition and then allowed to stand at room temperature. google.com

The reaction yields 3-aminoisoxazole, which can be isolated through extraction with a solvent such as ether after saturating the reaction mixture with sodium chloride. google.com The product can be further purified by distillation. google.com This method has been demonstrated to produce 3-aminoisoxazole with yields around 47%. google.com The identity and purity of the resulting compound are often confirmed by its boiling point and the melting point of its benzonate derivative. google.com

This approach can also be extended to produce substituted 3-aminoisoxazoles. For instance, using substituted propiolonitriles allows for the synthesis of derivatives such as 3-amino-5-phenylisoxazole and 3-amino-5-p-methoxyphenylisoxazole. google.com Similarly, the reaction of tetrolonitrile with hydroxylamine yields 3-amino-5-methylisoxazole (B124983). google.com Another example is the synthesis of 5-(3-(Trifluoromethyl)phenyl)-3-aminoisoxazole from 3-(3-(trifluoromethyl)phenyl)propiolonitrile. prepchem.com

| Starting Material | Product | Yield | Reference |

| Propiolonitrile | 3-Aminoisoxazole | 47% | google.com |

| Phenylpropiolonitrile | 3-Amino-5-phenylisoxazole | 70% | google.com |

| p-Methoxyphenylpropiolonitrile | 3-Amino-5-p-methoxyphenylisoxazole | 77% | google.com |

| Tetrolonitrile | 3-Amino-5-methylisoxazole | - | google.com |

| 3-(3-(Trifluoromethyl)phenyl)propiolonitrile | 5-(3-(Trifluoromethyl)phenyl)-3-aminoisoxazole | - | prepchem.com |

Rearrangement-Based Syntheses

Rearrangement reactions offer another strategic approach to the synthesis of isoxazole derivatives. One notable example is the Boulton-Katritzky rearrangement. researchgate.netrsc.org This rearrangement has been observed in the base-induced transformation of 1,2,4-oxadiazoles with a saturated CCO side chain at the C-3 position to yield nonaromatic 3-amino-isoxazoline derivatives. researchgate.net More complex transformations, such as a palladium-catalyzed tandem C-N coupling/Boulton-Katritzky rearrangement process, have been developed. This particular protocol allows for the reaction of 3-aminoisoxazoles with 2-pyridyl trifluoromethanesulfonate (B1224126) to efficiently produce functionalized google.comCurrent time information in Bangalore, IN.metu.edu.trtriazolo[1,5-a]pyridine derivatives. rsc.org

Modern and Catalytic Synthetic Approaches

Ultrasonication-Enhanced Reactions

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. MCRs are highly efficient and atom-economical, making them attractive for the synthesis of complex molecules like 3-aminoisoxazole derivatives.

One-pot, three-component condensation reactions are a powerful tool for the synthesis of highly functionalized isoxazole derivatives. A notable example is the synthesis of 3-aminoisoxazol-methylnaphthols from 3-amino-5-methylisoxazole, an aryl aldehyde, and 2-naphthol (B1666908). researchgate.net This reaction proceeds in good to excellent yields under solvent-free conditions, highlighting its efficiency and environmental benefits. researchgate.netresearchgate.net The key advantages of this method include high conversion rates, clean reaction profiles, short reaction times, and simple work-up procedures. researchgate.net

Another application involves the reaction of isatins, barbituric acid, and 3- or 5-aminoisoxazoles to produce spirooxindoles in a one-pot, three-component fashion. doi.org Furthermore, isoxazole derivatives have been synthesized via a three-component reaction of aldehydes, propanedinitrile, and hydroxylamine hydrochloride in the presence of a deep eutectic solvent system (K2CO3/glycerol). researchgate.net

| Reactants | Product | Conditions | Key Features |

| 3-Amino-5-methylisoxazole, Aryl aldehyde, 2-Naphthol | 3-Aminoisoxazol-methylnaphthols | Solvent-free | High yields, clean reaction, short time. researchgate.netresearchgate.net |

| Isatin, Barbituric acid, 3- or 5-Aminoisoxazole | Spirooxindoles | Catalytic p-toluenesulfonic acid in water | High yields. researchgate.netdoi.org |

| Aldehydes, Propanedinitrile, Hydroxylamine hydrochloride | 5-Aminoisoxazole derivatives | DES (K2CO3/glycerol) | Environmentally friendly. researchgate.net |

Table 3: Examples of One-Pot Three-Component Condensations

Tandem reactions, also known as cascade or domino reactions, involve two or more sequential transformations that occur in a single pot without the isolation of intermediates. This approach offers significant advantages in terms of efficiency, reduced waste, and operational simplicity.

The synthesis of 3,4,5-trisubstituted isoxazoles has been achieved through a one-pot, base-catalyzed tandem grinding process. rsc.org This process involves an initial aldol (B89426) condensation of 3,5-dimethyl-4-nitroisoxazole (B73060) with an aromatic aldehyde, followed by a Michael addition of an activated methylene (B1212753) compound to the resulting 5-styryl-3-methyl-4-nitroisoxazole. rsc.org The entire sequence is carried out by grinding the reactants in a mortar, demonstrating a solvent-free and efficient approach. rsc.org

Another example is the silver(I)-catalyzed tandem reaction of enynones with 4-alkynyl isoxazoles, which proceeds through a key yne-enone intermediate bearing an imine group to form highly functionalized 4H-furo[3,4-c]pyrrole derivatives. rsc.org Tandem reactions represent a sophisticated strategy for the construction of complex heterocyclic systems from relatively simple starting materials. mdpi.com

One-Pot Three-Component Condensations

Scalable Synthesis and Process Optimization for 3-Aminoisoxazole

The industrial production of 3-aminoisoxazole, a key intermediate in the synthesis of various pharmaceuticals, necessitates the development of scalable and economically viable synthetic methodologies. Research efforts have focused on improving reaction yields, minimizing byproducts, and ensuring the process is amenable to large-scale manufacturing.

Several synthetic strategies have been explored for the scalable production of 3-aminoisoxazole and its derivatives. One notable approach involves the Hofmann rearrangement of isoxazole-3-carboxylic amides. This method is considered to have practical utility in the chemical and pharmaceutical industries as it can afford 3-aminoisoxazole in excellent yield and high purity, avoiding the use of hazardous reagents like those in the Curtius reaction. google.com The reaction can be carried out using various reagents, such as a combination of chlorine and an alkali like sodium hydroxide, in solvents like water or alcohol. google.com

Another significant scalable method is the reaction of propiolonitrile derivatives with hydroxylamine in the presence of an alkali metal hydroxide. This process has been shown to produce 3-aminoisoxazole derivatives in high yields. uni-muenchen.de For instance, the reaction of propiolonitrile with hydroxylamine hydrochloride in an aqueous sodium hydroxide solution, followed by extraction and purification, yields 3-aminoisoxazole. uni-muenchen.de

A further high-yield process involves the hydrolysis and ring-closure of alkylideneaminoxyacrylonitriles. This method is reported to produce 3-aminoisoxazole with a yield of over 80%. The process starts with the reaction of cyanoacetylene with an alkanone oxime, such as cyclohexane (B81311) oxime, followed by hydrolysis under acidic conditions.

A metal-free, multigram synthesis of aminoisoxazoles has also been developed, starting from commercially available amino acids. This approach involves a regioselective [3+2]-cycloaddition of in situ generated nitrile oxides with alkynes or enamines. acs.org This method is advantageous as it avoids the use of metal catalysts and is scalable, with demonstrated production of up to 50 grams in a single run. acs.org

The table below summarizes some of the key scalable synthetic methods for 3-aminoisoxazole and its derivatives.

| Starting Material(s) | Key Reagents | Product | Reported Yield | Reference |

| Isoxazole-3-carboxylic amide | Chlorine, Sodium hydroxide | 3-Aminoisoxazole | Excellent | google.com |

| Propiolonitrile, Hydroxylamine hydrochloride | Sodium hydroxide | 3-Aminoisoxazole | 47% | uni-muenchen.de |

| Tetrolonitrile, Hydroxylamine hydrochloride | Sodium hydroxide | 3-Amino-5-methylisoxazole | 53.6% | uni-muenchen.de |

| Alkylideneaminoxyacrylonitrile | Acid | 3-Aminoisoxazole | >80% | |

| N-Boc protected chloroximes, Alkynes/Enamines | Mild base (e.g., NaHCO3) | N-Boc aminoisoxazoles | Good to excellent | acs.org |

Process optimization is crucial for enhancing the efficiency, safety, and cost-effectiveness of these scalable syntheses. Key parameters that are often optimized include reaction temperature, pH, solvent, and catalyst.

A critical factor in the synthesis of aminoisoxazoles is the control of pH, which can significantly influence the regioselectivity and yield. For the synthesis of 3-amino-5-alkylisoxazoles from ketonitriles and hydroxylamine, the pH of the reaction mixture is a key determinant for the selective formation of the 3-amino isomer over the 5-amino isomer. researchgate.net A German patent emphasizes the importance of a narrow pH range (10.1 to 13, preferably 10.5 to 12.5) for the synthesis of 3-amino-5-methylisoxazole from nitrile compounds and hydroxyurea (B1673989) in the presence of an alkali metal hydroxide. Operating within this optimal pH range leads to significantly higher yields (79.5-85.6%) and purity, with reduced formation of the 5-amino isomer as a major impurity. google.com

The choice of solvent and base is also critical. In the synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines, various organic solvents like dichloromethane, THF, and ethyl acetate, as well as polar solvents such as water and DMF, can be used in the presence of bases like sodium bicarbonate, DBU, or TEA. researchgate.net The optimization of these conditions is essential for achieving high yields.

The following table highlights the impact of pH on the yield and purity of 3-amino-5-methylisoxazole, based on data from a patent. google.com

| pH Range | Yield (%) | Purity Notes |

| 9 - 10 | 70.9 | Increased formation of 5-amino isomer |

| 10.1 - 13 | 79.5 - 85.6 | High purity, less 5-amino isomer |

| 13 - 14 | 52.1 | Increased formation of 5-amino isomer |

Reactivity Profiles and Mechanistic Investigations of 3 Aminoisoxazole

Fundamental Reaction Pathways of the Isoxazole (B147169) Ring System

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, exhibits a range of reactivity patterns influenced by the substituents it carries. The presence of an amino group at the 3-position introduces additional reactivity, particularly at the exocyclic nitrogen.

The exocyclic amino group of 3-aminoisoxazole (B106053) is nucleophilic and readily participates in reactions with various electrophiles. chemicalbook.com It can be acylated, for instance, to form N-(isoxazol-3-yl)acetamides. chemicalbook.com The amino group's reactivity allows for the synthesis of more complex structures, such as ureas and thioureas. For example, reaction with isocyanates or isothiocyanates yields corresponding N-isoxazol-3-yl ureas and thioureas. nih.govacs.org The synthesis of N-(isoxazol-3-yl)-N′-(carbomethoxy)thiourea is a documented application of this reactivity. chemicalbook.com Furthermore, the amino group can be involved in the formation of sulfonamides, as seen in the synthesis of N-(4-(N-isoxazol-3-ylsulfamoyl)phenyl)acetamide. chemicalbook.com

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| 3-Aminoisoxazole | Acetylating Agent | N-Isoxazol-3-ylacetamide | chemicalbook.com |

| 3-Aminoisoxazole | Isocyanate | N-Isoxazol-3-yl urea (B33335) | nih.govacs.org |

| 3-Aminoisoxazole | Isothiocyanate | N-Isoxazol-3-yl thiourea | chemicalbook.com |

| 3-Aminoisoxazole | Sulfonyl Chloride | Sulfonamide | chemicalbook.com |

Derivatives of 3-aminoisoxazole can undergo intramolecular cyclization to form fused heterocyclic systems. A prominent example is the synthesis of isoxazolo[5,4-d]pyrimidines. nih.govingentaconnect.comresearchgate.net This is often achieved by reacting a 3-aminoisoxazole derivative, which has been further functionalized at an adjacent position (C4), with a suitable cyclizing agent. For instance, 5-amino-isoxazole-4-carboxamides can be cyclized with reagents like ethyl triethoxyacetate or diethyl oxalate (B1200264) to yield 3,6-substituted isoxazolo[5,4-d]pyrimidin-4(5H)-ones. ingentaconnect.com Another pathway involves the reaction of 3-aminoisoxazoles with compounds like diethyl ethoxymethylenemalonate, which can lead to the formation of isoxazolo[2,3-a]pyrimidine derivatives through condensation followed by intramolecular cyclization. ajol.info These reactions highlight the utility of the aminoisoxazole scaffold in constructing more complex, polycyclic molecules of pharmaceutical interest. researchgate.net

The isoxazole ring itself is generally considered an electron-deficient system, making electrophilic substitution reactions challenging. nanobioletters.com The nucleophilicity of the ring is low, and direct functionalization through electrophilic aromatic substitution (SEAr) is often difficult. nanobioletters.com However, the presence and nature of substituents can influence the ring's reactivity. For instance, the introduction of an amino group can modulate the electronic properties of the ring. Nitration of isoxazole derivatives is possible under specific conditions, typically using a mixture of nitric and sulfuric acid, often at low temperatures. For example, 3-methylisoxazole (B1582632) can undergo nitration after a Vilsmeier-Haack formylation. Similarly, halogenation can be achieved, but the regioselectivity depends on the existing substituents and reaction conditions.

Intramolecular Cyclization and Ring-Closure Processes

Detailed Mechanistic Studies

Understanding the mechanisms of reactions involving the isoxazole ring is crucial for controlling reaction outcomes and designing new synthetic strategies.

The [3+2] cycloaddition is a fundamental method for synthesizing the isoxazole ring itself, typically involving the reaction of a nitrile oxide with an alkyne or alkene. rsc.org Two primary mechanisms have been proposed for this 1,3-dipolar cycloaddition: a concerted pericyclic mechanism and a stepwise mechanism proceeding through a diradical intermediate. rsc.org While the concerted pathway is widely accepted for many 1,3-dipolar cycloadditions, computational and experimental studies have shown that stepwise mechanisms can also operate, particularly in certain systems. rsc.orgmdpi.comacs.org For example, the reaction of nitrones with isocyanates can proceed via a stepwise mechanism in polar solvents. acs.org The specific mechanism can be influenced by the nature of the dipole, the dipolarophile, and the reaction conditions. rsc.orgthieme-connect.commdpi.com In some cases, particularly with electron-deficient olefins, a stepwise mechanism is proposed for cycloadditions. mdpi.com Electrochemical methods have also been used to probe these mechanisms, with some studies supporting a stepwise, radical-mediated pathway over a concerted one. chemrxiv.orgnih.gov

| Reaction Type | Proposed Mechanism | Influencing Factors | References |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne/Alkene) | Concerted or Stepwise (Diradical intermediate) | Dipole, Dipolarophile, Solvent Polarity | rsc.orgmdpi.comacs.org |

| Nitrones + Isocyanates | Stepwise in polar solvents | Solvent Polarity | acs.org |

| Electrochemical Cycloaddition | Stepwise (Radical-mediated) | Reaction Conditions | chemrxiv.orgnih.gov |

A characteristic reaction of the isoxazole ring is the reductive cleavage of the weak N-O bond. This transformation is synthetically valuable as it unmasks a β-amino enone or related bifunctional compound. clockss.orgrsc.org Various reagents and conditions can effect this cleavage. Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon is a common method. clockss.orgnih.govnycu.edu.tw Other reducing agents include lithium aluminum hydride (LiAlH₄), samarium(II) iodide (SmI₂), and titanium(III) chloride (TiCl₃). nih.govnycu.edu.tw

Metal carbonyls, such as molybdenum hexacarbonyl (Mo(CO)₆), have also been employed for N-O bond cleavage. rsc.orgnycu.edu.twrsc.org The proposed mechanism for Mo(CO)₆-mediated cleavage involves initial complexation of the isoxazole nitrogen to the metal, forming an N-donor complex. rsc.orgoup.com This is followed by cleavage of the N-O bond to generate a complexed nitrene intermediate. rsc.orgrsc.orgoup.com In the presence of water, this intermediate is hydrolyzed to the corresponding β-amino enone. rsc.orgrsc.org Nickel-catalyzed cross-coupling reactions have also been developed where 5-alkoxy/phenoxy isoxazoles serve as aminating reagents through N-O bond cleavage, leading to the formation of N-aryl β-enamino esters. rsc.org

Rearrangement Mechanisms (e.g., Boulton-Katritzky Rearrangement)

The Boulton-Katritzky rearrangement is a significant thermal or base-catalyzed ring transformation reaction characteristic of five-membered heterocycles, including 3-aminoisoxazoles. organic-chemistry.orgacs.org This rearrangement is an efficient and atom-economical process for synthesizing new heterocyclic systems. acs.org It is typically initiated by the attack of a nucleophilic side chain on the electrophilic nitrogen atom of the isoxazole ring, which is followed by the cleavage of the N-O bond to form a more stable five-membered ring. acs.org

A notable application of this rearrangement is in the synthesis of functionalized organic-chemistry.orgnih.govtriazolo[1,5-a]pyridines. In a base-promoted tandem reaction, 3-aminoisoxazoles react with 2-fluoropyridines. organic-chemistry.orgacs.orgnih.gov The process begins with a nucleophilic aromatic substitution (SNAr) where the amino group of 3-aminoisoxazole attacks the 2-fluoropyridine. This is followed by the Boulton-Katritzky rearrangement to yield the final product. organic-chemistry.orgacs.org This tandem SNAr/Boulton-Katritzky rearrangement has been shown to be effective at a lower temperature (100°C) for 3-aminoisoxazoles compared to other similar starting materials. organic-chemistry.org The reaction is efficient, does not require transition metals or oxidants, and has a broad substrate scope. organic-chemistry.orgacs.org A palladium-catalyzed version of this tandem reaction has also been developed, using 2-pyridyl trifluoromethanesulfonate (B1224126) as the coupling partner. rsc.org

Control experiments have confirmed the tandem SNAr/Boulton-Katritzky rearrangement pathway in these syntheses. organic-chemistry.org This methodology has proven practical in the synthesis of biologically active molecules, such as a Leishmania CRK2 inhibitor. organic-chemistry.org

Influence of Substituents on Reaction Outcomes

Substituents on the 3-aminoisoxazole ring and its reaction partners significantly influence the outcome of chemical transformations. The electronic and steric properties of these substituents can dictate the reaction pathway and the final product structure. beilstein-journals.org

In multicomponent reactions involving 5-amino-3-methylisoxazole (B44965), salicylaldehyde, and N-aryl-3-oxobutanamides, the nature of the aryl substituent in the N-aryl-3-oxobutanamide was found to unexpectedly influence the reaction's behavior. beilstein-journals.org This highlights the subtle yet crucial role that remote substituents can play in directing the course of a reaction. Similarly, in other three-component reactions, the substituents on the aminoazole and aldehyde components determine whether pyrazolopyridine or pyrazolopyrimidine heterocycles are formed. beilstein-journals.org The steric effect of substituents is often a deciding factor in these multicomponent heterocyclizations. beilstein-journals.org

The position and nature of substituents on the isoxazole ring itself also have a profound impact on reactivity. For instance, an electron-withdrawing cyano group at position 3 enhances the electrophilic substitution at position 4. In contrast, alkyl groups like methyl or ethyl at position 3 can stabilize the ring but reduce its electrophilicity compared to a cyano group. The table below summarizes the effect of different substituents on the reactivity of the isoxazole ring.

| Substituent at Position 3 | Effect on Reactivity |

| Cyano (CN) | Enhances electrophilic substitution at position 4. |

| Ethyl (CH₂CH₃) | Stabilizes the ring, reduces electrophilicity compared to cyano. |

| Phenyl (C₆H₅) | Reduces polarity compared to cyano, affecting solubility. |

Catalytic Mechanism Elucidation (e.g., Silver Carbene Intermediates)

While direct evidence for silver carbene intermediates in reactions specifically involving 3-aminoisoxazole is not prevalent in the provided search results, the broader context of metal-catalyzed reactions of related heterocycles suggests plausible mechanistic pathways. Silver catalysis is known to be effective in transformations of alkynes, which can be precursors or reaction partners for isoxazole systems. beilstein-journals.org

Formal [3+3]-cycloaddition reactions, a powerful tool for synthesizing six-membered heterocycles, can be catalyzed by transition metals like rhodium(II) and silver(I). acs.org These reactions often proceed through the formation of metallo-enolcarbenes from precursors like enoldiazoacetates. acs.org It is conceivable that similar silver-carbene intermediates could be generated in reactions involving suitably functionalized isoxazoles, although this remains a topic for further investigation.

Computational Insights into Selectivity Origins

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for understanding the mechanisms and selectivity of reactions involving aminoisoxazoles. mdpi.comacs.orgnih.gov These studies provide detailed insights into transition states, reaction energy profiles, and the non-covalent interactions that govern reaction outcomes.

For instance, a DFT study on the N-heterocyclic carbene (NHC)-catalyzed [3+3] annulation of α-bromoenals and 5-aminoisoxazoles elucidated a nine-step reaction mechanism. acs.org The study revealed that a Michael addition step is the most energetically favorable and is the stereo-controlling step, preferentially forming the S-configuration product. acs.org Distortion/interaction analysis indicated that a lower distortion energy stabilizes the transition state leading to the S-isomer. acs.org

Computational analysis has also been crucial in characterizing the structure of 3-aminoisoxazole itself. mdpi.comnih.gov These studies predict a double-well potential due to the inversion motion of the amino group (-NH₂), which was subsequently confirmed by the observation of two distinct inversion states in its millimeter-wave spectrum. mdpi.com This fundamental understanding of the molecule's structure and dynamics is essential for interpreting its reactivity.

Reaction Condition Dependent Selectivity

Regioselectivity Control in Isoxazole Formation

The regioselectivity of isoxazole ring formation is highly dependent on the reaction conditions and the precursors used. Various strategies have been developed to control the substitution pattern of the resulting isoxazole ring, particularly in the synthesis of 3,5-disubstituted and other polysubstituted isoxazoles. organic-chemistry.orgresearchgate.netacs.orgnih.gov

One key factor influencing regioselectivity is the pH of the reaction medium. For example, in the synthesis of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles, the reaction temperature and pH are critical in determining the final regioisomer. organic-chemistry.org Similarly, the reaction of aryl 1,3-diketoesters with hydroxylamine (B1172632) hydrochloride yields different products based on pH: acidic conditions favor 3,5-isoxazole esters, while neutral and basic conditions lead to other isomers. nih.gov

The choice of catalyst and reaction methodology also plays a vital role. Copper(I)-catalyzed cycloaddition reactions between in situ generated nitrile oxides and terminal acetylenes provide a highly regioselective route to 3,5-disubstituted isoxazoles. nih.gov A novel approach involving the reaction of 1,3-monothiodiketones with sodium azide (B81097) in the presence of IBX (2-iodoxybenzoic acid) as a catalyst also affords 3,5-disubstituted isoxazoles with high regioselectivity through an intramolecular N-O bond formation. acs.org

The following table summarizes how different reaction conditions can control the regioselective synthesis of isoxazoles.

| Reactants | Catalyst/Conditions | Product |

| Aryl 1,3-diketoesters + Hydroxylamine HCl | Acidic (e.g., TFA) | 3,5-Isoxazole esters nih.gov |

| Terminal alkynes + Nitrile oxides | Copper(I) | 3,5-Disubstituted isoxazoles nih.gov |

| 1,3-Monothiodiketones + Sodium azide | IBX | 3,5-Disubstituted isoxazoles acs.org |

| β-Enamino diketones + Hydroxylamine HCl | Varied conditions | 4,5-disubstituted, 3,4-disubstituted, or 3,4,5-trisubstituted isoxazoles researchgate.net |

Stereoselectivity in Derivatization and Annulation Reactions

Achieving high stereoselectivity in reactions involving 3-aminoisoxazole is crucial for the synthesis of complex, biologically active molecules. Annulation reactions, where a new ring is fused to the isoxazole core, are a primary focus for stereocontrol.

Chiral phosphoric acids have emerged as effective catalysts for enantioselective reactions. For instance, the Friedel-Crafts reaction of 5-aminoisoxazoles with in situ-generated 3-methide-3H-pyrroles, catalyzed by a chiral phosphoric acid, produces chiral heterotriarylmethanes with high yields and good enantioselectivities (up to 97% yield, 93% ee). rsc.org The proposed mechanism involves the formation of dual hydrogen bonds between the catalyst and the 3-arylisoxazol-5-amine, which directs the nucleophilic attack onto one face of the electrophile. rsc.org

N-Heterocyclic carbenes (NHCs) are also powerful organocatalysts for achieving high stereoselectivity. An NHC-catalyzed asymmetric [3+3] cycloaddition between α-bromoenals and 5-aminoisoxazoles has been developed to synthesize various dihydroisoxazolo[5,4-b]pyridin-6-ones in high yields and with excellent enantioselectivity. researchgate.net Computational studies have been instrumental in understanding the origin of this stereoselectivity, pointing to the Michael addition step as the stereodetermining event. acs.org

Scandium triflate (Sc(OTf)₃) has been used as a catalyst in dearomative [3+2] annulations of 5-aminoisoxazoles with quinone imine ketals and quinone monoacetals, affording indoline- and 2,3-dihydrobenzofuran-fused isoxazolines with excellent diastereoselectivities (>20:1 dr). researchgate.net

These examples demonstrate that the careful selection of catalysts, including chiral Brønsted acids and organocatalysts, allows for precise control over the stereochemical outcome of reactions involving the 3-aminoisoxazole scaffold.

Advanced Applications of 3 Aminoisoxazole As a Synthetic Building Block

Construction of Complex Heterocyclic Systems

The strategic use of 3-aminoisoxazole (B106053) facilitates the synthesis of various intricate heterocyclic structures, which are of significant interest in medicinal chemistry and materials science.

The isoxazole (B147169) core of 3-aminoisoxazole can be readily modified to introduce multiple functional groups, leading to the creation of polyfunctionalized isoxazole derivatives. These derivatives are valuable intermediates for further synthetic transformations and often exhibit interesting biological activities.

One notable application is in the synthesis of isoxazole derivatives bearing an adamantane (B196018) moiety. A series of these polyfunctionalized isoxazoles have been synthesized and evaluated for their antiviral properties against tick-borne flaviviruses. nih.gov The synthetic procedure allows for the introduction of various substituents with differing steric and electronic characteristics. nih.gov Many of the resulting 5-aminoisoxazole derivatives containing an adamantyl group demonstrated significant antiviral activity in the low micromolar range without notable cytotoxicity. nih.gov

Another approach involves a one-pot, three-component condensation reaction. For instance, the reaction of 3-amino-5-methylisoxazole (B124983), an aryl aldehyde, and 2-naphthol (B1666908) can produce 3-aminoisoxazolmethylnaphthols in good to excellent yields. researchgate.net This method is lauded for its high conversion rates, clean reaction conditions, and short reaction times. researchgate.net

Furthermore, di- and tri-functionalized isoxazoles can be synthesized from 2-ethoxymethylenemalononitrile and varying ratios of hydroxylamine (B1172632) in the presence of sodium acetate (B1210297). researchgate.net This method is advantageous due to the ready availability of starting materials and simple workup procedures. researchgate.net The structures of the resulting compounds, such as 5-aminoisoxazole-4-carbonitrile (B1330547) and 3,5-diaminoisoxazole-4-carboxamide, have been confirmed through various spectroscopic techniques and X-ray crystallography. researchgate.net

| Starting Material | Reagents | Product | Significance |

| 3-Aminoisoxazole | Adamantane-containing electrophiles | Adamantyl-substituted 5-aminoisoxazoles | Antiviral activity against flaviviruses nih.gov |

| 3-Amino-5-methylisoxazole | Aryl aldehyde, 2-naphthol | 3-Aminoisoxazolmethylnaphthols | Efficient, one-pot synthesis of complex naphthol derivatives researchgate.net |

| 2-Ethoxymethylenemalononitrile | Hydroxylamine, Sodium acetate | 5-Aminoisoxazole-4-carbonitrile, 3,5-Diaminoisoxazole-4-carboxamide | Access to di- and tri-functionalized isoxazoles researchgate.net |

3-Aminoisoxazole is an excellent precursor for the construction of fused and annulated heterocyclic systems, where the isoxazole ring is merged with other ring structures. These reactions often proceed through cyclization or annulation pathways, leading to novel molecular frameworks.

The synthesis of pyrrolo[3,2-d]isoxazoles can be achieved using 3-aminoisoxazole as a key intermediate. For example, refluxing 3-methylisoxazol-5-amine with 2-chloro-1-(1H-indol-3-yl)ethanone in the presence of a base like triethylamine (B128534) in ethanol (B145695) yields 4-(1H-indol-3-yl)-3-methyl-6H-pyrrolo[3,2-d]isoxazole. clockss.org This reaction involves a nucleophilic displacement of the chlorine atom, followed by an intramolecular cyclization. clockss.org The resulting pyrrolo[3,2-d]isoxazole derivatives have shown promising cytotoxic properties against cancer cell lines. clockss.org Annulation of 5-amino-3-methylisoxazole (B44965) with α-halocarbonyl compounds also furnishes pyrrolo[3,2-d]isoxazole derivatives. researchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Product |

| 3-Methylisoxazol-5-amine | 2-Chloro-1-(1H-indol-3-yl)ethanone | 4-(1H-Indol-3-yl)-3-methyl-6H-pyrrolo[3,2-d]isoxazole clockss.org |

| 5-Amino-3-methylisoxazole | α-Halocarbonyl compounds | Pyrrolo[3,2-d]isoxazole derivatives researchgate.netresearchgate.net |

The annulation of 5-amino-3-methylisoxazole with specific α-halocarbonyl compounds can lead to the formation of isoxazolo[5,4-b]azepin-6-one derivatives. researchgate.netresearchgate.net This synthetic route provides access to a seven-membered azepine ring fused to the isoxazole core.

3-Amino-5-methylisoxazole has been utilized in the one-pot, pseudo-four-component synthesis of trans-1,3-diaryl-2-(5-methylisoxazol-3-yl)-2,3-dihydro-1H-naphtho[1,2-e] researchgate.netoxazines. This reaction involves the condensation of β-naphthol, 3-amino-5-methylisoxazole, and arylaldehydes, catalyzed by bismuth(III) trifluoromethanesulfonate (B1224126). The reaction demonstrates high efficiency and preferentially yields the 1,3-trans oxazine (B8389632) isomers. Another approach for synthesizing naphtho[1,2-e] researchgate.netoxazines involves a one-pot multicomponent reaction of β-naphthol, primary amines, and formaldehyde, which can be catalyzed by a novel, natural-based catalyst. nih.govnih.gov

| Reactants | Catalyst | Product |

| β-Naphthol, 3-Amino-5-methylisoxazole, Arylaldehydes | Bismuth(III) trifluoromethanesulfonate | trans-1,3-Diaryl-2-(5-methylisoxazol-3-yl)-2,3-dihydro-1H-naphtho[1,2-e] researchgate.netoxazines |

| β-Naphthol, Primary amines, Formaldehyde | Fe3O4@nano-almondshell@OSi(CH2)3/NHCH2pyridine/CuII | Naphtho[1,2-e] researchgate.netoxazines nih.govnih.gov |

The versatility of 3-aminoisoxazole extends to the synthesis of more complex tricyclic fused isoxazoles. One method involves an intramolecular 1,3-dipolar cycloaddition of aldoximes derived from propargylamines. researchgate.net This multi-step sequence generates the tricyclic fused isoxazole core with good to moderate yields and excellent diastereoselectivity. researchgate.net Another strategy involves the reaction of propargyl phenyl ethers with hydroxymoyl chloride in the presence of a copper(I) catalyst, followed by a palladium(II)-catalyzed cyclization to generate tricyclic fused isoxazoles. rsc.org

Formation of Fused and Annulated Heterocycles

Naphtho[1,2-e][25][26]oxazines

Role in Prebiotic Chemistry and Origins of Life Research

3-Aminoisoxazole has emerged as a molecule of significant interest in the scientific quest to understand the origins of life. x-mol.netnih.gov Research into prebiotic chemistry, which explores the non-biological origins of the building blocks of life, has identified 3-aminoisoxazole as a key potential precursor in the formation of RNA. nih.gov The RNA world hypothesis posits that RNA, or a similar precursor molecule, was the first self-replicating unit, predating DNA and proteins. nih.govuni-muenchen.de A major challenge for this hypothesis has been to identify plausible geochemical pathways for the formation of RNA's components, particularly the pyrimidine (B1678525) nucleosides. nih.gov 3-Aminoisoxazole offers a compelling solution to this puzzle, as it can be formed from simple, prebiotically available molecules and can be efficiently converted into essential RNA components. nih.govuni-muenchen.de

Precursor to Pyrimidine Ribonucleosides (Cytidine, Uridine)

A pivotal role for 3-aminoisoxazole in prebiotic chemistry is its function as a direct precursor to the pyrimidine ribonucleoside, cytidine (B196190). acs.orgcam.ac.uk Plausible prebiotic syntheses show that 3-aminoisoxazole can be formed from the reaction of cyanoacetylene (B89716) with hydroxylamine or hydroxylurea. uni-muenchen.de Cyanoacetylene is a molecule known to form under conditions simulating the atmosphere of early Earth, such as through electric discharge in a methane/nitrogen atmosphere. uni-muenchen.de

Once formed, 3-aminoisoxazole can react with ribose and a urea (B33335) source to form an N-isoxazolyl-urea intermediate. acs.orgnih.gov The crucial step in this pathway is a reductive cleavage of the weak N-O bond within the isoxazole ring, followed by a recyclization event that constructs the pyrimidine ring of cytidine. acs.orgnih.gov This process is remarkably efficient and robust, proceeding under various temperatures and concentrations without the need for complex purification steps. nih.govuni-muenchen.de

Furthermore, the same simple precursors—cyanoacetylene and hydroxylamine—can also form the constitutional isomer, 5-aminoisoxazole, which serves as a precursor to the other essential pyrimidine ribonucleoside, uridine (B1682114). uni-muenchen.decam.ac.ukresearchgate.net The formation of either 3-aminoisoxazole or 5-aminoisoxazole is controlled simply by the pH of the reaction medium, with more basic conditions favoring the former. uni-muenchen.decam.ac.ukresearchgate.net This provides a prebiotically plausible and highly attractive scenario where the two necessary pyrimidine nucleosides could be generated from the same starting materials through minor variations in environmental conditions. uni-muenchen.decam.ac.uk

| Precursor | Reagents | Key Intermediate | Final Product | Plausible Conditions |

| Cyanoacetylene | Hydroxylamine/Hydroxylurea, Ribose, Urea | 3-Aminoisoxazole (IO3), N-isoxazolyl-urea | Cytidine (C) | Slightly basic (pH ~10), reductive environment (e.g., Fe²⁺) uni-muenchen.deacs.orgnih.gov |

| Cyanoacetylene | Hydroxylamine, Ribose | 5-Aminoisoxazole (IO5) | Uridine (U) | Less basic (pH 9-10), reductive environment cam.ac.ukresearchgate.net |

Involvement in Proto-RNA Formation Pathways

Beyond the synthesis of individual nucleosides, 3-aminoisoxazole is implicated in the formation of "proto-RNA," a hypothetical precursor to modern RNA that was simpler and more readily formed. uni-muenchen.decam.ac.uk Research has demonstrated that isoxazole-based nucleosides, derived from 3-aminoisoxazole and 5-aminoisoxazole, can be incorporated into RNA-like strands. cam.ac.uknih.gov

A key finding is that the transformation of the isoxazole unit into the canonical pyrimidine base can occur within an already-formed oligonucleotide chain. cam.ac.uknih.govresearchgate.net When an RNA strand containing a 3-aminoisoxazole-derived nucleoside (IO3) is treated with a reducing agent like dithiothreitol (B142953) (DTT) and catalytic Fe²⁺, the IO3 unit efficiently rearranges to form cytidine directly in the strand. nih.govresearchgate.net Similarly, an embedded 5-aminoisoxazole (IO5) nucleoside converts to uridine under the same conditions. cam.ac.ukresearchgate.net

This "in-strand" conversion has profound implications. It suggests that a more primitive proto-RNA, composed of isoxazole-based units, could have existed first. uni-muenchen.denih.gov This proto-RNA could have then evolved chemically into the RNA we know today through a simple reductive process, increasing its stability and information-coding capacity. nih.gov Remarkably, these experiments have also shown that the stereochemistry of neighboring canonical nucleosides in the proto-RNA strand can direct the stereochemical outcome of the newly formed cytidine or uridine, providing a mechanism for the selection of the correct anomeric configuration (β-configuration) found in natural RNA. cam.ac.uknih.gov

Implications for Chemical Evolution Scenarios

The discovery of 3-aminoisoxazole-based pathways has significant implications for broader models of chemical evolution. researchgate.netresearchgate.net One of the major challenges in origin-of-life research has been the incompatibility of the proposed synthetic routes for purine (B94841) and pyrimidine nucleosides, which seemed to require very different and mutually exclusive conditions. nih.govuni-muenchen.de

The 3-aminoisoxazole pathway helps to resolve this issue. It provides a robust and simple route to pyrimidines under conditions that could plausibly co-exist with pathways for purine synthesis. uni-muenchen.demdpi.com For instance, research has shown that the key precursors for both pyrimidine (via 3-aminoisoxazole) and purine synthesis can be generated in a connected geochemical scenario, such as one involving wet-dry cycles near volcanic systems. mdpi.comuni-muenchen.de Recent studies have even demonstrated a potential merging of the isoxazole-based pyrimidine pathway with the oxazole-based purine pathway, where 3-aminoisoxazole can react with a key intermediate from the purine route, suggesting different chemical pathways could have interacted to create life's building blocks. researchgate.net

This unifying concept suggests that a complex, interacting network of chemical reactions, rather than a single linear path, may have been responsible for generating the first informational polymers on the early Earth. researchgate.netresearchgate.net The potential for 3-aminoisoxazole to be synthesized endogenously on Earth or delivered exogenously from space further broadens its importance, and its rotational spectrum has been characterized to guide interstellar searches for this crucial prebiotic molecule. x-mol.netnih.govmdpi.com

Functionalization and Derivatization Strategies

As a synthetic building block, 3-aminoisoxazole offers multiple sites for chemical modification, enabling the creation of a diverse range of derivatives. The primary locations for functionalization are the exocyclic amino group and the carbon atoms of the isoxazole ring itself.

Modification of the Amino Group in 3-Aminoisoxazole

The amino group at the C-3 position is a key handle for derivatization, allowing for the introduction of various functional groups through standard amine chemistry. These modifications are crucial for creating libraries of compounds for applications such as drug discovery and materials science.

Common derivatization strategies include:

Acylation and Sulfonylation: The amino group readily reacts with acylating and sulfonylating agents. For example, it can be used as a reagent in the synthesis of N-(4-(N-isoxazol-3-ylsulfamoyl)phenyl)acetamide. sigmaaldrich.comsigmaaldrich.com

Urea and Thiourea Formation: 3-Aminoisoxazole can serve as a starting material for the synthesis of substituted ureas and thioureas, such as N-(isoxazol-3-yl)-N′-(carbomethoxy)thiourea. sigmaaldrich.comsigmaaldrich.com This reactivity is also central to its role in prebiotic chemistry, where it reacts with urea. nih.gov

Alkylation: While direct N-alkylation can occur, studies on the related 5-aminoisoxazole scaffold show that adding a methyl group to the nitrogen can modulate biological activity, suggesting this is a viable, though potentially potency-reducing, modification. nih.gov

Use in Multicomponent Reactions: The amino group allows 3-aminoisoxazole to participate in multicomponent reactions to build more complex heterocyclic systems, for example, in the synthesis of dihydroisoxazolo[5,4-b]pyridin-6-ones. researchgate.net

| Modification Type | Reagent Class | Resulting Functional Group | Example Product |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide | N-(4-(N-isoxazol-3-ylsulfamoyl)phenyl)acetamide sigmaaldrich.com |

| Thiourea Formation | Isothiocyanates | Thiourea | N-(isoxazol-3-yl)-N′-(carbomethoxy)thiourea sigmaaldrich.com |

| Alkylation | Alkyl halides | Secondary/Tertiary Amine | N-methyl-3-aminoisoxazole derivatives nih.gov |

| Cycloaddition | α-bromoenals | Fused Pyridinone Ring | Dihydroisoxazolo[5,4-b]pyridin-6-ones researchgate.net |

Ring Functionalization at C-3, C-4, and C-5 Positions

Direct functionalization of the isoxazole ring itself is a powerful strategy for tuning the properties of 3-aminoisoxazole derivatives. The isoxazole ring is susceptible to various reactions, although its stability, particularly under basic conditions, must be considered. rsc.orgrsc.org

Key strategies for ring functionalization include:

C-H Activation and Arylation: Modern cross-coupling methods enable the direct arylation of the isoxazole ring. For instance, C-H arylation at the C-5 position of 3,4-disubstituted isoxazoles can be achieved using palladium catalysts. rsc.orgrsc.org

Halogenation: The C-4 position is a common site for halogenation. Reagents like Selectfluor™ can be used to introduce fluorine atoms at the C-4 position of substituted isoxazoles. rsc.orgrsc.org

Substitution at C-3 and C-5: The synthesis of the isoxazole ring itself often defines the substituents at the C-3 and C-5 positions. For example, 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes are a primary method for constructing the ring, allowing for a wide variety of groups to be installed at these positions from the outset. rsc.org In the context of 3-aminoisoxazole derivatives, modifications at the C-5 position have been explored in the design of analogues of bioactive compounds like Combretastatin A-4. acs.org

Metalation: The isoxazole ring can be metalated to form organozinc or other organometallic species, which can then undergo cross-coupling reactions (e.g., Negishi coupling) to introduce new substituents. rsc.orgrsc.org This provides a versatile route to highly functionalized isoxazoles.

These functionalization and derivatization strategies underscore the versatility of 3-aminoisoxazole as a scaffold for generating chemical diversity, both in the context of fundamental research and in the development of new functional molecules.

Decarboxylative Coupling Reactions

Decarboxylative coupling has emerged as a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds, utilizing carboxylic acids as readily available and stable precursors. In these reactions, a carboxyl group is extruded as carbon dioxide, and a new bond is formed at its former position. This approach avoids the need for pre-functionalized organometallic reagents, offering a more direct and often more sustainable synthetic route.

While direct examples involving 3-aminoisoxazole are not extensively documented in premier literature, the reactivity of the isoxazole core in such transformations has been established, providing a strong precedent for its potential application. Research has demonstrated the viability of transition metal-catalyzed decarboxylative couplings on closely related isoxazole structures. For instance, a notable study reported the successful palladium-catalyzed decarboxylative coupling of an isoxazole-4-carboxylic acid derivative. doi.org This reaction highlights the capability of the isoxazole ring to participate in and withstand the conditions of modern cross-coupling reactions.

Table 1: Example of a Decarboxylative Coupling on an Isoxazole Core

| Reaction Type | Isoxazole Substrate | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

|---|

This established reactivity suggests that 3-aminoisoxazole-derived carboxylic acids are promising candidates for similar transformations. Various catalytic systems, employing metals such as copper, palladium, and rhodium, have been developed for the decarboxylative coupling of other heterocyclic carboxylic acids, further supporting the potential for applying these methods to 3-aminoisoxazole. nih.govbeilstein-journals.orgprinceton.edu The amino group on the 3-aminoisoxazole ring could, however, influence the reaction, potentially requiring protective group strategies or specific catalyst-ligand combinations to achieve successful coupling.

Integration into Peptide Synthesis and Peptidomimetics

The rigid, planar structure of the isoxazole ring makes it an attractive scaffold for the design of peptidomimetics—molecules that mimic the structure and function of peptides but with improved stability and bioavailability. By replacing a flexible peptide bond with the isoxazole core, chemists can introduce conformational constraints, which can lock the molecule into a bioactive conformation and enhance its binding affinity to biological targets. beilstein-journals.org

The incorporation of 3-aminoisoxazole derivatives into peptide chains has been successfully achieved using standard solid-phase peptide synthesis (SPPS) protocols. A key step is the preparation of a suitable building block, typically an Fmoc-protected aminoisoxazole-containing amino acid. Research has demonstrated the synthesis of building blocks like Fmoc-AlaIso-OH, which can then be used in automated peptide synthesizers.

Studies have shown that isoxazole-containing amino acids are compatible with common coupling reagents and cleavage conditions used in SPPS. For example, peptides have been successfully synthesized using coupling agents like TBTU/HOBt/DIPEA. The resulting peptidomimetics, containing the isoxazole backbone, were isolated in good yields with minimal side reactions such as epimerization or degradation during cleavage from the resin.

A related derivative, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), has also been explored as a novel β-amino acid for creating α/β-mixed peptide hybrids. It was successfully coupled to the N-terminus of resin-bound peptides using HATU as the activating agent, demonstrating the versatility of aminoisoxazole structures in peptide modification.

Table 2: Synthesis of Isoxazole-Containing Peptidomimetics via SPPS

| Building Block | Peptide Sequence | Coupling System | Key Finding | Reference |

|---|---|---|---|---|

| Fmoc-AlaIso-OH | Ac-Leu-AlaIso-Val-NH₂ | TBTU/HOBt/DIPEA | Compatible with standard SPPS; minor epimerization observed. | |

| Fmoc-AlaIso-OH | Ac-Leu-Val-AlaIso-NH₂ | TBTU/HOBt/DIPEA | Compatible with standard SPPS; no racemization observed. |

Utilization in Agrochemical Research

The isoxazole heterocycle is a recognized "privileged scaffold" in medicinal and agrochemical research, appearing in numerous bioactive compounds. mdpi.com Its derivatives have been investigated and commercialized for their potent herbicidal and fungicidal activities. 3-Aminoisoxazole serves as a valuable intermediate for the synthesis of these complex agrochemicals. researchgate.net

Research into new plant fungicides has led to the design and synthesis of various isoxazole-based compounds. For example, furo[3,4-c]isoxazoles have been synthesized and tested against a broad spectrum of plant pathogens. tandfonline.com Structure-activity relationship (SAR) studies on these compounds revealed that specific substitutions on the bicyclic isoxazole core are essential for high fungicidal activity. tandfonline.com In one study, derivatives bearing a methyl group at the 3-position and a chlorophenyl group at the 6-position showed significant control of rice blast and cucumber gray mold at low concentrations. tandfonline.com

Furthermore, other complex isoxazoles, such as those containing a pyrazole (B372694) oxime moiety, have been developed and shown to possess both insecticidal and fungicidal properties. mdpi.com The isoxazole ring is a key component contributing to the biological activity of these molecules. The commercial fungicide 3-hydroxy-5-methylisoxazole further underscores the importance of this heterocyclic core in agriculture. tandfonline.com

Table 3: Agrochemical Activity of Selected Isoxazole Derivatives

| Compound Class | Target Activity | Example Finding | Pathogen/Weed | Reference |

|---|---|---|---|---|

| Furo[3,4-c]isoxazoles | Fungicidal | 50% control at 10 ppm | Rice Blast (RCB), Cucumber Gray Mold (CGM) | tandfonline.com |

| 3-Aryl-5-(haloalkyl)-isoxazoles | Herbicidal | Significant pre- and post-emergent activity | Variety of weed species | mdpi.com |

Theoretical and Computational Chemistry of 3 Aminoisoxazole

Quantum Chemical Characterization

Quantum chemical methods are instrumental in building a foundational understanding of 3-Aminoisoxazole (B106053) at the molecular level. By solving approximations of the Schrödinger equation, these techniques elucidate the molecule's electronic structure and geometry.

The equilibrium molecular structure of 3-Aminoisoxazole has been determined through sophisticated computational methods. mpg.de To identify the most stable conformation, a preliminary scan of the molecule's potential energy surface was performed at the revDSD level of theory. mdpi.com This involved varying the dihedral angles associated with the amino (-NH₂) group to find its preferred orientation relative to the isoxazole (B147169) ring. mdpi.com

Following the initial scan, the equilibrium structure was further refined using the junChS composite scheme to achieve high accuracy. mdpi.com A key finding from these calculations is the non-planar nature of the amino group with respect to the isoxazole ring. mdpi.com The angle formed between the bisector of the H-N-H angle and the extension of the C₃-N₆ bond is a significant 45°. mdpi.com This pyramidalization of the amino group is more pronounced than in analogous molecules like 2-aminooxazole and various aminopyridines. mdpi.com The presence of the amino group leads to a double-well potential energy surface, corresponding to two equivalent minimum-energy structures separated by a planar transition state, which arises from the inversion motion of the -NH₂ group. mdpi.com

The accuracy of these theoretical calculations is supported by comparing the computed geometry of the isoxazole ring in 3-Aminoisoxazole with the semi-experimental equilibrium structure of the parent isoxazole molecule. mdpi.com The average differences are minimal, around 3 milliangstroms (mÅ) for bond lengths and 0.1 degrees for bond angles, confirming the reliability of the junChS equilibrium geometry. mdpi.com

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value | Parameter | Value |

| O1–N2 | 1.408 | N2–C3–C4 | 111.4 |

| N2–C3 | 1.309 | C3–C4–C5 | 104.9 |

| C3–C4 | 1.417 | C4–C5–O1 | 105.8 |

| C4–C5 | 1.339 | C5–O1–N2 | 108.6 |

| C5–O1 | 1.349 | O1–N2–C3 | 109.3 |

| C3–N6 | 1.373 | N2–C3–N6 | 125.7 |

| N6–H9 | 1.010 | C4–C3–N6 | 122.9 |

| N6–H10 | 1.010 | C3–N6–H9 | 116.1 |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's kinetic stability and optical characteristics. libretexts.org

For isoxazole derivatives, the electronic configuration is generally characterized by the HOMO being localized on the oxygen and nitrogen atoms, with the LUMO residing on the carbon framework. The nucleophilicity of the amino group and the HOMO-LUMO gap are key factors in determining reaction pathways, such as whether cyclization reactions will occur. While detailed computational studies on the FMOs of many related heterocyclic compounds exist, a specific, in-depth analysis of the HOMO-LUMO energies and spatial distributions for 3-Aminoisoxazole is not extensively detailed in the surveyed literature. Such an analysis would be valuable for precisely predicting its behavior in electrophilic and nucleophilic reactions.

Electronic Structure Elucidation

Spectroscopic Predictions and Experimental Confirmations

The synergy between computational predictions and experimental spectroscopy is a powerful approach for the definitive characterization of molecules like 3-Aminoisoxazole. dntb.gov.ua Theoretical calculations provide highly accurate predictions of spectroscopic constants, which are essential for guiding and assigning complex experimental spectra. dntb.gov.ua

The rotational spectrum of 3-Aminoisoxazole has been extensively investigated through a combined theoretical and experimental effort. mdpi.com Computationally predicted rotational constants were indispensable for guiding the experimental search for spectral lines. mdpi.com The experimental measurements were conducted using a coaxially oriented beam-resonator arrangement (COBRA) Fourier-transform microwave (FT-MW) spectrometer in the 6–24 GHz range and a frequency-modulated millimeter/sub-millimeter spectrometer in the 80–320 GHz range. mdpi.comnih.gov

From a spectroscopic viewpoint, 3-Aminoisoxazole behaves as a nearly-prolate asymmetric top. mdpi.com Its spectrum is complicated by two factors: the nuclear quadrupole coupling from the two ¹⁴N nuclei and the large-amplitude inversion motion of the –NH₂ group. mdpi.com This inversion motion splits all rotational transitions into doublets, corresponding to two distinct states, labeled 0⁺ and 0⁻. mdpi.com Both of these states were characterized, and in total, more than 1300 spectral lines were assigned. mdpi.comcsic.es The analysis yielded precise experimental values for rotational constants and quartic centrifugal distortion constants for both inversion states, as well as the nitrogen nuclear quadrupole coupling constants for the 0⁺ state. mdpi.com These experimental values show excellent agreement with the parameters predicted by high-level quantum chemical calculations. researchgate.net

| Parameter | State | Computed Value | Experimental Value |

|---|---|---|---|

| A (MHz) | 0⁺ | 9570.8 | 9562.9351(13) |

| 0⁻ | 9570.8 | 9563.1979(12) | |

| B (MHz) | 0⁺ | 4006.1 | 4011.60331(54) |

| 0⁻ | 4006.1 | 4011.53327(52) | |

| C (MHz) | 0⁺ | 2821.5 | 2825.10959(46) |

| 0⁻ | 2821.5 | 2825.04412(45) | |

| μₐ (D) | 0⁺ | 2.84 | - |

| 0⁻ | 2.84 | - | |

| μₑ (D) | 0⁺ | 1.44 | - |

| 0⁻ | 1.44 | - |

While the rotational spectrum of 3-Aminoisoxazole has been thoroughly characterized, its vibrational and electronic spectra are less explored. mdpi.commdpi.com To support the analysis of the rotational spectrum, theoretical calculations of the anharmonic force field were performed at the revDSD level. mdpi.com These computations are necessary to determine vibration-rotation interaction constants, which are a prerequisite for vibrational corrections within second-order vibrational perturbation theory (VPT2). mdpi.com

However, a comprehensive experimental study of the vibrational frequencies, such as through infrared or Raman spectroscopy, has been noted as desirable to fill the existing gap in its spectroscopic characterization. mdpi.com Similarly, detailed studies of its electronic transitions, for instance using UV-Vis spectroscopy, have not been a primary focus of the available literature. Such experimental and further computational studies would provide a more complete picture of the molecule's energetic landscape and dynamic behavior.

Rotational Spectroscopy and Fourier Transform Microwave Studies

Reaction Mechanism Modeling and Simulation

Computational modeling of reaction mechanisms provides insight into the feasibility, pathways, and transition states of chemical transformations. For 3-Aminoisoxazole, this is particularly relevant given its proposed role as a key precursor molecule in prebiotic chemistry, specifically within the RNA-world hypothesis. dntb.gov.uanih.gov

It has been proposed that 3-Aminoisoxazole can serve as a precursor to pyrimidine (B1678525) ribonucleosides. acs.org One suggested pathway involves the reaction of 3-Aminoisoxazole with urea (B33335) and ribose. uni-muenchen.de Another study demonstrated that 3-Aminoisoxazole can react with ribo-2-(methylthio)oxazoline, a key intermediate in an alternative prebiotic pathway, to form a hybrid structure that ultimately collapses to yield the ribonucleoside cytidine (B196190). uni-muenchen.de This suggests that different prebiotic chemical pathways could have co-existed and interacted. uni-muenchen.de In these proposed scenarios, 3-Aminoisoxazole acts as a crucial building block delivered to a reaction environment, potentially through wet-dry cycles on early Earth. preprints.org

While these pathways have been proposed based on experimental outcomes and chemical plausibility, detailed computational modeling and simulation of these specific reaction mechanisms—including the calculation of activation barriers and the characterization of transition state structures—are not yet extensively documented. Such studies, analogous to DFT investigations performed on other heterocyclic rearrangements, would be crucial to fully elucidate the energetics and kinetics of the proposed prebiotic synthesis routes involving 3-Aminoisoxazole. acs.orgacs.org

Potential Energy Surface Calculations

The potential energy surface (PES) of 3-aminoisoxazole has been explored using sophisticated quantum-chemical methods to determine its most stable conformations. mdpi.com A preliminary scan of the PES was performed at the revDSD-PBEP86-D3(BJ)/jun-cc-pVTZ level of theory (referred to as revDSD). mdpi.com This analysis focused on the dihedral angles involving the amino group (H9-N6-C3-N2 and H10-N6-C3-N2) to identify the most stable orientation of the –NH₂ moiety relative to the isoxazole ring. mdpi.com